3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole)
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Overview
Description
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) is a synthetic organic compound with the molecular formula C25H22N2O2 and a molecular weight of 382.45 g/mol . This compound belongs to the class of bis(indolyl)methanes, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) typically involves a one-pot reaction where indole derivatives react with aldehydes under acidic conditions . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid (PTSA) and solvents like ethanol or methanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the bis(indolyl)methane structure .
Chemical Reactions Analysis
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating endoplasmic reticulum stress and the CHOP protein . Additionally, it may exert its effects through the modulation of various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) can be compared with other bis(indolyl)methanes, such as:
3,3’-((3-Chlorophenyl)methylene)bis(1H-indole): This compound has similar structural features but includes a chlorine substituent, which may alter its biological activity and chemical reactivity.
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one):
The uniqueness of 3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic use.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-28-23-12-11-16(13-24(23)29-2)25(19-14-26-21-9-5-3-7-17(19)21)20-15-27-22-10-6-4-8-18(20)22/h3-15,25-27H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXONYAPGBGLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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